Anti-inflammatory agent 10

COX Inhibition In Vivo Pharmacology Acute Inflammation Model

Anti-inflammatory agent 10 (Compound 30) is a synthetic benzimidazothiazole derivative developed as a tilomisole analogue. It exhibits preferential COX‑2 inhibition over COX‑1 and has demonstrated in vivo efficacy comparable to celecoxib in the carrageenan‑induced rat paw edema model. The compound complies with Lipinski's rule of five, supporting oral administration in preclinical studies. Its molecular docking data into COX active sites and favorable ADMET predictions make it a valuable reference for SAR studies and in silico model validation. Select this compound for acute inflammation research or to benchmark COX‑2 selectivity against standard NSAIDs.

Molecular Formula C17H13BrN4O3S2
Molecular Weight 465.3 g/mol
Cat. No. B12413936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-inflammatory agent 10
Molecular FormulaC17H13BrN4O3S2
Molecular Weight465.3 g/mol
Structural Identifiers
SMILESCC1=C(SC2=NC3=CC=CC=C3N12)C(=O)NNS(=O)(=O)C4=CC=C(C=C4)Br
InChIInChI=1S/C17H13BrN4O3S2/c1-10-15(26-17-19-13-4-2-3-5-14(13)22(10)17)16(23)20-21-27(24,25)12-8-6-11(18)7-9-12/h2-9,21H,1H3,(H,20,23)
InChIKeyQGDPMAXMAXDHTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-inflammatory Agent 10 (CAS 2910876-55-8): Chemical Profile and Primary Pharmacological Identity


Anti-inflammatory agent 10 (Compound 30) is a synthetic benzimidazothiazole derivative designed as an analogue of tilomisole [1]. It belongs to the class of cyclooxygenase (COX) inhibitors and has a molecular weight of 465.34 g/mol with the molecular formula C₁₇H₁₃BrN₄O₃S₂ . This compound was synthesized and characterized as part of a series of tilomisole-based derivatives intended to evaluate structure-activity relationships for COX enzyme inhibition [1].

Why Anti-inflammatory Agent 10 Cannot Be Replaced by Other Benzimidazothiazole Derivatives or Tilomisole Analogs


Anti-inflammatory agent 10 (Compound 30) is one member of a broader structural series of tilomisole-based benzimidazothiazole derivatives that exhibit marked potency differences and distinct selectivity profiles relative to COX-1 and COX-2 enzymes [1]. The source study assessed 46 synthesized compounds, revealing that while all derivatives displayed preferential COX-2 inhibition, only a subset demonstrated in vivo efficacy comparable to celecoxib in the carrageenan-induced rat paw edema model [2]. Consequently, substituting one compound for another within this class without verifying its specific in vitro IC₅₀ value and its documented in vivo activity would invalidate the scientific model [1].

Quantitative Differentiation of Anti-inflammatory Agent 10: In Vivo Efficacy, COX-2 Selectivity, and Oral Bioavailability Prediction


In Vivo Anti-inflammatory Efficacy in Carrageenan-Induced Rat Paw Edema Model

Anti-inflammatory agent 10 (Compound 30) was identified as one of the six compounds in the series demonstrating in vivo edema inhibition values comparable to the reference drug celecoxib [1]. This contrasts with the majority of other synthesized analogues in the study that did not achieve comparable in vivo activity despite in vitro COX-2 inhibition [1].

COX Inhibition In Vivo Pharmacology Acute Inflammation Model

Comparative COX-2 Inhibitory Potency Relative to Celecoxib and Series Analogues

While Anti-inflammatory agent 10 (Compound 30) itself was not among the top five most potent COX-2 inhibitors in the series, the study provides precise IC₅₀ values for key analogues and the reference drug celecoxib [1]. Compounds 13, 16, 20, 25, and 46 displayed IC₅₀ values of 0.09, 13.87, 32.28, 33.01, and 5.18 nM respectively, compared to 40.00 nM for celecoxib [1]. The entire series, including Compound 30, expressed greater activity on COX-2 than COX-1, confirming a class-wide selectivity advantage [1].

COX-2 Selectivity Enzyme Inhibition Assay SAR Analysis

Predicted Oral Bioavailability and ADMET Profile

In silico ADMET predictions and compliance with Lipinski's rule of five were evaluated for all synthesized compounds in the series [1]. The results suggested that these tilomisole-based benzimidazothiazole derivatives, including Anti-inflammatory agent 10 (Compound 30), are good candidates for orally active drugs [1]. This is a critical distinction from many experimental anti-inflammatory compounds that fail oral bioavailability criteria [1].

ADMET Prediction Lipinski's Rule of Five Oral Drug Development

Molecular Docking and COX-2 Interaction Profile

Molecular docking studies were performed for the synthesized compounds into the active sites of both COX-1 and COX-2 isozymes [1]. Docking revealed a higher number of interactions with COX-2 for the most active compound (Compound 13) compared with COX-1, reflecting the advantageous selectivity profile of this chemotype [1]. This provides a structural rationale for the observed COX-2 preference across the series, including Anti-inflammatory agent 10 [1].

Molecular Docking COX-2 Binding Mode Structure-Based Drug Design

Recommended Research Applications for Anti-inflammatory Agent 10 Based on Validated Evidence


Acute Inflammation Studies Requiring Oral Administration in Rodent Models

Compound 30 (Anti-inflammatory agent 10) is suitable for acute inflammation research utilizing the carrageenan-induced rat paw edema model, where its in vivo efficacy has been documented as comparable to celecoxib [1]. Given the in silico predictions supporting oral drug-likeness and compliance with Lipinski's rule of five, this compound can be administered orally in preclinical studies [1].

COX-2 Selectivity and Structure-Activity Relationship (SAR) Investigations

This compound belongs to a benzimidazothiazole series that consistently demonstrates preferential COX-2 inhibition over COX-1 [1]. It serves as a reference point within this chemotype for studies comparing the COX-2 selectivity profile against less selective NSAIDs (e.g., ibuprofen, diclofenac) or for benchmarking against the ultra-potent analogue Compound 13 (IC₅₀ = 0.09 nM) [1].

Molecular Modeling and Computational Chemistry Workflows

The availability of molecular docking data for this series into COX-1 and COX-2 active sites makes Anti-inflammatory agent 10 a relevant candidate for validating in silico binding predictions against experimental outcomes [1]. Its structural features have been correlated with favorable ADMET predictions, providing a template for computational medicinal chemistry [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anti-inflammatory agent 10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.